4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6Cl2N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. Finally, hydrolysis of the ester group produces the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
- 4-Chlorophenylhydrazine
Uniqueness
4-Chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual chlorine substitution on both the phenyl and pyrazole rings enhances its potential for diverse chemical transformations and biological interactions .
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-3-7(4-2-6)14-5-8(12)9(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
GIUKNQWLYMJVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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